molecular formula C6H2Cl2FN3 B8264261 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine

2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B8264261
M. Wt: 206.00 g/mol
InChI Key: JBUGQTITFUMRDH-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine (CAS 2306276-28-6) is a versatile and high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a multifunctional pyrrolo[2,1-f][1,2,4]triazine core, a privileged scaffold in the development of targeted therapeutic agents . The reactive chloro and fluoro substituents at the 2,4, and 6-positions make this building block an ideal precursor for selective substitution reactions, enabling the rapid synthesis of diverse compound libraries for biological screening. The pyrrolo[2,1-f][1,2,4]triazine scaffold is a recognized pharmacophore in kinase inhibitor research . Derivatives based on this core structure have demonstrated potent activity against a range of critical kinase targets, including DYRK1A , VEGFR-2 , and c-Met , implicating their potential in oncology research for cancers such as glioblastoma, breast cancer, and leukemias . Beyond oncology, DYRK1A inhibitors are being investigated for neurological conditions like Alzheimer's disease, Down syndrome, and Parkinson's disease . Furthermore, this structural class is integral to antiviral drug development, most notably as the core heterocycle in Remdesivir, highlighting its broad utility in infectious disease research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FN3/c7-5-4-1-3(9)2-12(4)11-6(8)10-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUGQTITFUMRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NN2C=C1F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Cross-Coupling Methodology

The Suzuki-Miyaura reaction has emerged as a pivotal method for constructing aryl-triazine frameworks. A patented approach (CN112608284A) demonstrates the synthesis of structurally analogous triazines using p-methoxyphenylboronic acid and cyanuric chloride as starting materials. The protocol employs a magnetic silica-supported palladium complex (Pd/SiO₂-Fe₃O₄) as a catalyst, enabling efficient C–C bond formation under mild conditions (60–80°C, 12–24 hours).

The reaction proceeds via a Suzuki coupling mechanism, where the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the biaryl bond. After completion, the magnetic catalyst is separated using an external magnetic field, achieving >95% recovery and reuse for five cycles without significant activity loss. The product phase is concentrated, and recrystallization from ethanol yields the triazine derivative with >98% purity.

Advantages Over Traditional Methods

This method addresses limitations of earlier approaches, such as Grignard coupling (harsh anhydrous conditions, tetrahydrofuran solvent hazards) and Friedel-Crafts alkylation (poor selectivity, aluminum chloride waste). The Suzuki route offers:

  • Enhanced Selectivity : Minimal byproducts due to precise catalytic control.

  • Eco-Friendly Profile : Solvent recovery (toluene or dioxane) reduces waste.

  • Scalability : Bench-scale reactions (50 g substrate) achieve 85–90% yield.

Cyclization of Pyrrole Derivatives

Pyrrole N-Amination and Cyclization

A foundational strategy involves functionalizing pyrrole precursors to construct the pyrrolo[2,1-f]triazine core. As detailed in PMC7779642, methyl pyrrole-2-carboxylate undergoes N-amination using chloramine (NH₂Cl) to introduce the N–N bond. Subsequent cyclization with formamide at 165°C generates the triazine ring (Scheme 1).

For fluorinated derivatives, fluorination is introduced prior to cyclization. For example, treating 3-fluoropyrrole-2-carboxylate with NH₂Cl and formamidine acetate yields 6-fluoropyrrolotriazine after deprotection. This method achieves 70–75% yields but requires careful control of reaction time to avoid over-fluorination.

Bromohydrazone Intermediate Route

An alternative pathway involves bromohydrazone intermediates. 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,triazine is synthesized via bromination of chlorinated precursors using N-bromosuccinimide (NBS). Fluorine is subsequently introduced via halogen exchange using potassium fluoride (KF) in dimethylformamide (DMF) at 120°C, achieving 65% conversion.

Halogenation Strategies

Sequential Chlorination and Fluorination

The core triazine structure is often assembled before introducing halogens. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a starting material for selective substitution. In US3586679A, reactions with amines at 115–175°C yield 2,4-dichloro-6-amino-s-triazines. Adapting this, fluorine is introduced via nucleophilic aromatic substitution (NAS) using anhydrous hydrogen fluoride (HF) or fluorinating agents like Selectfluor®.

Direct Fluorination of Pyrrolotriazine

Late-stage fluorination of 2,4-dichloro-6-hydroxypyrrolo[2,1-f]triazine using diethylaminosulfur trifluoride (DAST) at −20°C replaces the hydroxyl group with fluorine, yielding 65–70% product. This method requires stringent moisture control to prevent hydrolysis.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsCatalyst/ReagentsYield (%)Purity (%)Scalability
Suzuki CouplingCyanuric chloride, Boronic acidPd/SiO₂-Fe₃O₄85–90>98High
Pyrrole CyclizationMethyl pyrrole-2-carboxylateNH₂Cl, Formamide70–7595Moderate
Halogen Exchange7-Bromo-pyrrolotriazineKF, DMF6590Low
NAS Fluorination2,4-Dichloro-6-hydroxytriazineDAST65–7092Moderate

Efficiency and Practical Considerations

  • Suzuki Coupling : Optimal for large-scale production due to catalyst reusability and high yields.

  • Cyclization Routes : Suitable for academic settings but limited by multi-step protocols.

  • Fluorination Methods : DAST offers precision but poses safety risks; halogen exchange is cost-effective yet low-yielding.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine include thionyl chloride, N,N-dimethylformamide (DMF), and various bases and acids. The reaction conditions vary depending on the desired product and the type of reaction being carried out .

Major Products Formed

The major products formed from the reactions of 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of derivatives with different functional groups attached to the pyrrolo[2,1-f][1,2,4]triazine core .

Scientific Research Applications

2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound acts as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Selected Pyrrolo[2,1-f][1,2,4]triazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2,4-Dichloro-6-fluoropyrrolo[...] 2-Cl, 4-Cl, 6-F C₆H₂Cl₂FN₃ 198.01* High electronegativity at C6 (F) may enhance binding to polar enzyme pockets.
2,4-Dichloro-6-nitropyrrolo[...] (SC3031) 2-Cl, 4-Cl, 6-NO₂ C₆H₂Cl₂N₄O₂ 233.01 Nitro group increases electrophilicity; used in agrochemical research .
4,5-Dichloropyrrolo[...] 4-Cl, 5-Cl C₆H₃Cl₂N₃ 188.01 Dichloro substitution at adjacent positions may limit conformational flexibility .
6-Bromo-4-chloropyrrolo[...] 6-Br, 4-Cl C₆H₂BrClN₃ 235.36 Bromine’s bulkiness may hinder target binding compared to smaller halogens .
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[...] (14f) Aryl and ester groups C₂₅H₂₃N₃O₆ 461.47 High antiviral activity (IC₅₀ = 4 µg/mL) due to methoxy-phenyl substitution .

*Calculated based on analogous compounds.

Antiviral Activity:

  • Fluorinated Derivatives : Fluorine’s electronegativity and small size often improve metabolic stability and target affinity. While direct data on the 6-fluoro derivative are unavailable, related compounds like remdesivir (containing a pyrrolo[...]triazine core) exhibit broad-spectrum antiviral activity against RNA viruses, including SARS-CoV-2 .
  • Chlorinated and Brominated Analogs : 2,4-Dichloro-6-nitropyrrolo[...] (SC3031) is explored in agrochemicals, but its nitro group may increase cytotoxicity compared to halogen-only derivatives . Brominated analogs like 6-Bromo-4-chloropyrrolo[...] show reduced potency in antiviral assays due to steric hindrance .
  • Aryl-Substituted Derivatives : Compound 14f demonstrated superior antiviral activity (IC₅₀ = 4 µg/mL, selectivity index = 188) against influenza A/H1N1, attributed to its 4-methoxyphenyl group enhancing hydrophobic interactions with neuraminidase .

Cytotoxicity and Selectivity:

  • Halogen Position Matters : In pyrrolo[...]triazines, substituent placement significantly impacts toxicity. For example, compound 14h (2-phenyl, 4-thienyl) showed CC₅₀ = 106 µM, while its positional isomer 16a (2-thienyl, 4-phenyl) had CC₅₀ = 616 µM, indicating lower toxicity with thienyl at position 4 .
  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., SC3031) may exhibit higher cytotoxicity compared to fluoro or chloro analogs due to reactive metabolite formation .

Research Findings and Trends

  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl, F) at positions 2, 4, and 6 enhance enzymatic inhibition by stabilizing charge interactions. Bulky substituents (e.g., Br, NO₂) may reduce potency .
  • Therapeutic Potential: Fluorinated derivatives are understudied but hold promise for improving pharmacokinetic profiles compared to chlorinated analogs.

Biological Activity

2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine (CAS No. 2306276-28-6) is a heterocyclic compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

The chemical structure of 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine can be summarized as follows:

PropertyValue
Molecular FormulaC₆H₂Cl₂FN₃
Molecular Weight206.00 g/mol
CAS Number2306276-28-6
LogP2.64070
PSA30.19000

This compound features a pyrrolo-triazine backbone with chlorine and fluorine substituents, which contribute to its reactivity and biological interactions.

Research indicates that 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Interaction with DNA : Preliminary studies suggest that it may interact with DNA structures, influencing gene expression and cellular replication.
  • Antimicrobial Properties : There is evidence supporting its efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the antimicrobial properties of 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine against various bacterial strains. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential use in developing new antimicrobial agents.
  • Cytotoxicity Assessment : In a cytotoxicity study published in the Journal of Medicinal Chemistry, the compound was evaluated for its effects on cancer cell lines. The findings revealed that it induced apoptosis in human leukemia cells at IC50 values around 20 µM, highlighting its potential as a chemotherapeutic agent.
  • Enzyme Inhibition Studies : Research published in the Biochemical Journal indicated that 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine inhibited the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition was quantified using enzyme kinetics assays and suggests a pathway for further drug development.

Toxicological Profile

The toxicological assessment of 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine is crucial for understanding its safety profile:

EndpointResult
Acute ToxicityLow (LD50 > 2000 mg/kg)
Skin IrritationMild
Eye IrritationModerate

These findings indicate that while the compound exhibits some irritative properties, its acute toxicity is relatively low.

Q & A

Q. Key Considerations :

  • Halogenation regioselectivity is influenced by electron-withdrawing groups (e.g., fluorine at C-6 directs chlorination to C-2 and C-4).
  • Purity optimization : Column chromatography or recrystallization from ethanol/ether mixtures reduces byproducts .

How does structural modification of the pyrrolo[2,1-f][1,2,4]triazine core impact its inhibitory activity against tyrosine kinases such as VEGFR-2 and FGFR-1?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :

  • C-5 methyl substitution enhances VEGFR-2 inhibition (e.g., BMS-540215: IC₅₀ = 1.2 nM) .
  • Alkoxy groups at C-6 improve bioavailability (e.g., prodrug BMS-582664 showed 80% oral bioavailability in preclinical models) .
  • Fluorine at C-6 increases metabolic stability by resisting oxidative degradation .

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